N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-13-4-9-3-12(13)16-5-9)10-1-2-11-6-15-8-18(11)7-10/h1-2,6-9,12-13,16H,3-5H2,(H,17,19) |
InChI Key |
XCNRJOGZXODPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1NC2)NC(=O)C3=CN4C=NC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Ritter-Type Cyclization
Recent advances in intermolecular Ritter-type reactions enable efficient access to imidazo[1,5-a]pyridine scaffolds. As demonstrated by strategic methodologies (Search Result 3), Bi(OTf)₃ and p-TsOH·H₂O catalyze the reaction between 2-aminopyridine derivatives and acetonitrile under sealed-tube conditions at 150°C. This method achieves regioselective C–H functionalization, yielding substituted imidazo[1,5-a]pyridines in 65–89% yields after silica gel chromatography.
For the target compound, 2-amino-5-bromopyridine serves as the starting material. Bromination at the 6-position directs subsequent functionalization:
- Ritter Cyclization :
$$ \text{2-Amino-5-bromopyridine} + \text{CH}3\text{CN} \xrightarrow{\text{Bi(OTf)}3, p\text{-TsOH·H}_2\text{O, DCE}} \text{6-Bromoimidazo[1,5-a]pyridine} $$
Yields: 72–85%. - Carboxylation :
Palladium-catalyzed carbonylation introduces the carboxylic acid group:
$$ \text{6-Bromoimidazo[1,5-a]pyridine} + \text{CO} \xrightarrow{\text{Pd(OAc)}2, \text{DPPP}, \text{Et}3\text{N}} \text{Imidazo[1,5-a]pyridine-6-carboxylic acid} $$
Optimized conditions: 80°C, 12 hr, 1 atm CO.
Knoevenagel Condensation Approach
Alternative routes employ Knoevenagel condensation to assemble the heterocycle. 2-(Aminomethyl)pyridine reacts with acyl chlorides (e.g., chloroacetyl chloride) in the presence of TiCl₄ and triethylamine, forming imidazo[1,5-a]pyridine precursors (Search Result 7). Subsequent oxidation with trifluoroacetic anhydride (TFAA) yields trifluoroethyl intermediates, which undergo haloform cleavage to carboxylic acids:
$$ \text{2-(Aminomethyl)pyridine} \xrightarrow{\text{ClCOCH}2\text{Cl, TiCl}4} \text{Intermediate} \xrightarrow{\text{TFAA}} \text{Trifluoroethyl derivative} \xrightarrow{\text{NaOH}} \text{Imidazo[1,5-a]pyridine-6-carboxylic acid} $$
Yields: 48–87% after reduction and fluorination.
Synthesis of 2-Azabicyclo[2.2.1]heptan-6-amine
Diels-Alder Reaction with Tosyl Cyanide
A classical route (Search Result 6) involves cyclopentadiene and p-toluenesulfonyl cyanide in a [4+2] cycloaddition, forming a tosyl-protected azanorbornene. Acidic hydrolysis (HCl/EtOH) cleaves the tosyl group, yielding 2-azabicyclo[2.2.1]hept-5-en-3-one. Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to the secondary amine:
$$ \text{Cyclopentadiene} + \text{Tosyl cyanide} \xrightarrow{\Delta} \text{Tosyl azanorbornene} \xrightarrow{\text{HCl}} \text{2-Azabicyclo[2.2.1]hept-5-en-3-one} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Azabicyclo[2.2.1]heptan-6-amine} $$
Yield: 27–35% over three steps.
Palladium-Catalyzed 1,2-Aminoacyloxylation
A modern approach (Search Result 8) utilizes Pd(OAc)₂ to mediate the 1,2-aminoacyloxylation of cyclopentene derivatives. This method constructs oxygenated 2-azabicyclo[2.2.1]heptanes in a single step, which are deprotected to the amine via hydrogenolysis:
$$ \text{Cyclopentene} + \text{PhI(OAc)}2 \xrightarrow{\text{Pd(OAc)}2, \text{Ligand}} \text{Oxygenated bicycloheptane} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{2-Azabicyclo[2.2.1]heptan-6-amine} $$
Yield: 68–74%.
Amide Coupling Strategies
Acid Chloride Activation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction with 2-azabicyclo[2.2.1]heptan-6-amine in the presence of triethylamine (TEA) forms the amide bond (Search Result 2):
$$ \text{Imidazo[1,5-a]pyridine-6-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Bicyclic amine, TEA}} \text{Target compound} $$
Conditions: Dichloromethane (DCM), 0°C to RT, 12 hr. Yield: 65–78%.
Coupling Reagents
Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate direct coupling under mild conditions:
$$ \text{Imidazo[1,5-a]pyridine-6-carboxylic acid} + \text{Bicyclic amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound} $$
Yield: 70–82%.
Optimization and Scalability
Purification Techniques
Crude products are purified via silica gel chromatography using gradients of ethyl acetate/methanol (95:5 to 90:10). Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity >98%.
Stereochemical Control
Chiral resolution of the bicyclic amine is achieved via diastereomeric salt formation with L-tartaric acid (Search Result 9). Enantiomeric excess (ee) >99% is critical for pharmacological activity.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ritter Cyclization + Diels-Alder | 2-Amino-5-bromopyridine, Cyclopentadiene | Cyclization, Hydrogenation | 52 | 95 |
| Knoevenagel + Pd-Catalyzed | 2-(Aminomethyl)pyridine, Cyclopentene | Condensation, Aminoacyloxylation | 68 | 98 |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxygenated derivatives.
Reduction: It can be reduced to form different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-6-carboxamide: Shares a similar core structure but differs in the bicyclic substituent.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with different biological activities and applications. The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide?
Answer:
The synthesis typically involves coupling the imidazo[1,5-a]pyridine-6-carboxylic acid derivative with the 2-azabicyclo[2.2.1]heptane amine fragment. Key steps include:
- Carboxylic Acid Activation : Use chloroacetic acid or similar activating agents under reflux conditions with sodium acetate in acetic anhydride/acetic acid mixtures to form reactive intermediates (e.g., acyl chlorides or mixed anhydrides) .
- Amide Coupling : Employ coupling reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF) to link the bicyclic amine to the imidazo[1,5-a]pyridine core.
- Intermediate Characterization : Confirm intermediates via -NMR (e.g., δ 2.24–8.01 ppm for aromatic protons), IR (e.g., CN stretch at ~2,219 cm), and mass spectrometry (e.g., M peaks matching molecular formulas) .
Basic: How is the structural integrity of the compound validated post-synthesis?
Answer:
Multi-Technique Approach :
- NMR Spectroscopy : Assign resonances for the bicyclic amine (e.g., δ 2.37 ppm for CH) and imidazo[1,5-a]pyridine protons (e.g., δ 7.94 ppm for =CH). -NMR is critical for confirming carbonyl carbons (165–171 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated 386.47 for CHNOS) and rule out byproducts .
- X-ray Crystallography : Optional but definitive for resolving stereochemistry of the bicyclic moiety .
Advanced: How does the 2-azabicyclo[2.2.1]heptane moiety influence target binding and pharmacokinetics?
Answer:
- Conformational Rigidity : The bicyclic system restricts rotational freedom, enhancing binding affinity to enzymes like PARG or TRK kinases by reducing entropic penalties .
- Solubility and Permeability : The amine group improves aqueous solubility (critical for in vivo studies), while the hydrophobic bicyclic structure enhances membrane permeability. Comparative studies with non-bicyclic analogs show ~3-fold higher cellular uptake .
- Case Study : In TRK inhibitors, similar bicyclic amines increase selectivity by forming hydrogen bonds with hinge regions of kinase domains .
Advanced: What in vitro assays are suitable for evaluating kinase inhibition potential?
Answer:
- TRK Kinase Assays : Use recombinant TRKA/B/C kinases with ATP-concentration-dependent luminescence assays (e.g., ADP-Glo™). IC values <100 nM indicate high potency .
- MEK1 Inhibition : For compounds like GDC-0623 (a structural analog), measure phosphorylation of ERK in cancer cell lines (e.g., A375 melanoma) via Western blot .
- Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity .
Advanced: How can synthetic challenges (e.g., low yields, byproducts) be mitigated?
Answer:
- Byproduct Management : Optimize reaction stoichiometry (e.g., 1.2:1 amine:acid ratio) to minimize unreacted starting materials. Use column chromatography (silica gel, EtOAc/hexane gradients) for purification .
- Solvent Optimization : Replace acetic anhydride with DMF in coupling steps to reduce side reactions (e.g., esterification) .
- Catalytic Enhancements : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, improving yields from 57% to >75% .
Advanced: What structural modifications enhance bioactivity while retaining the core scaffold?
Answer:
- Substituent Effects :
- Case Study : Analogous PARG inhibitors with sulfamoyl groups show 10-fold higher cytotoxicity in BRCA-mutant cancers .
Advanced: How does this compound compare to imidazo[1,2-a]pyridine derivatives in oncology research?
Answer:
- Selectivity Profile : Unlike imidazo[1,2-a]pyridines (e.g., PF-03716556), which target calcium channels, this compound’s bicyclic moiety shifts activity toward kinases and epigenetic targets .
- Mechanistic Divergence : While imidazo[1,2-a]pyridines inhibit DNA replication (e.g., via topoisomerase I), this compound’s carboxamide group enables allosteric kinase modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
